Roflumilast, also known as 3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyridyl-4-yl]-benzamide, is a highly selective phosphodiesterase type 4 inhibitor. It is administered orally as a long-term treatment for chronic obstructive pulmonary disease (COPD) and asthma.
Molecular Structure Analysis
The molecular structure of Roflumilast is characterized by the presence of a cyclopropylmethoxy group, a difluoromethoxy group, and a benzamide group. Further structural analysis would require more specific data or advanced computational methods.
Chemical Reactions Analysis
Roflumilast is analyzed using a gradient RP-HPLC method, which separates it from its six major degradation products. The success of separation of the degradation products with different chemical characteristics was obtained by extending the time of the gradient, changing the proportion of the mobile phases, and increasing the velocity of the flow.
Related Compounds
Roflumilast N-oxide
Compound Description: Roflumilast N-oxide is the primary active metabolite of Roflumilast in vivo. [] It exhibits similar potency to Roflumilast in inhibiting PDE4 activity and displays comparable anti-inflammatory effects. [, ] Studies have shown that Roflumilast N-oxide significantly contributes to the overall therapeutic activity of Roflumilast in vivo. []
Relevance: Roflumilast N-oxide is the oxidized form of Roflumilast at the pyridine nitrogen, making it a structurally related compound and a key metabolite. [, ]
3,5-Dichloropyridin-4-amine
Compound Description: This compound is a degradation product of Roflumilast, identified in studies investigating its degradation pathways. [] It is formed under specific conditions, highlighting a potential degradation route for the parent drug.
Relevance: 3,5-Dichloropyridin-4-amine represents a fragment of the Roflumilast molecule, specifically the dichloropyridine portion, making it a structurally related degradation product. []
Compound Description: This is another degradation product of Roflumilast observed during stability studies. [] Its formation provides insights into potential degradation pathways and the stability of the parent drug under various conditions.
Relevance: This compound is structurally similar to Roflumilast but lacks the cyclopropylmethoxy group, making it a closely related degradation product. []
Compound Description: This compound is a degradation product of Roflumilast, identified during its stability assessment. [] Its formation, alongside other degradation products, helps understand the breakdown pathways and stability profile of the parent drug.
Relevance: This compound is structurally very similar to Roflumilast, with the main difference being the oxidation of the pyridine ring, making it a closely related degradation product. []
Piclamilast (RP 73401)
Relevance: Piclamilast belongs to the same chemical class of PDE4 inhibitors as Roflumilast and shares a similar benzamide core structure, making it a structurally related compound. [, ]
Compound Description: This compound serves as a key intermediate in the synthesis of Roflumilast. [, , ] Different synthetic approaches utilize this intermediate to ultimately arrive at the final drug molecule.
Relevance: This compound represents a significant portion of the Roflumilast molecule, specifically lacking the dichloropyridine amide moiety. It highlights a crucial building block in the synthetic pathway of Roflumilast. [, , ]
CHF6001
Compound Description: CHF6001 is a novel PDE4 inhibitor designed for treating pulmonary inflammatory diseases. [] It demonstrates higher potency in inhibiting PDE4 compared to Roflumilast. [] CHF6001 also displays robust anti-inflammatory effects in various models, making it a potential therapeutic option for pulmonary diseases. []
Relevance: CHF6001, while structurally more complex, incorporates the core benzamide structure and the 3-cyclopropylmethoxy-4-difluoromethoxybenzene moiety found in Roflumilast, classifying it as a structurally related compound within the PDE4 inhibitor family. []
Source and Classification
Roflumilast is classified under the category of phosphodiesterase inhibitors, specifically targeting phosphodiesterase type 4. This classification is significant as phosphodiesterase inhibitors play a crucial role in increasing intracellular cyclic adenosine monophosphate levels, leading to reduced inflammation and improved respiratory function. The compound's synthesis and development have been documented in various patents and scientific literature, indicating its potential therapeutic applications .
Synthesis Analysis
The synthesis of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves several steps that utilize specific reagents and conditions to achieve the desired product.
Synthetic Pathway
Starting Materials: The synthesis begins with 4-Difluoromethoxy-3-hydroxy benzaldehyde, which is reacted with a cyclopropylmethyl compound in the presence of an organic base such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene .
Oxidation: The resulting aldehyde undergoes oxidation to form the corresponding benzoic acid derivative .
Formation of Acid Halide: This benzoic acid is then converted into its acid halide form.
Amide Coupling: Finally, it is coupled with 4-amino-3,5-dichloropyridine under basic conditions to yield Roflumilast .
Technical Parameters
Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast can be described by its functional groups and spatial arrangement.
Structural Features
Core Structure: The compound features a substituted benzene ring with two significant substituents: a cyclopropylmethoxy group and a difluoromethoxy group.
Functional Groups: The presence of difluoromethoxy enhances lipophilicity and affects the compound's interaction with biological targets.
Structural Data
Molecular Formula: C14H14F2O3
Molecular Weight: Approximately 284.26 g/mol
3D Conformation: Computational modeling suggests that the conformation allows for optimal binding to phosphodiesterase type 4 enzymes, influencing its biological activity .
Chemical Reactions Analysis
The chemical reactions involving 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast primarily focus on its interaction with phosphodiesterase type 4.
Key Reactions
Inhibition Mechanism: The compound acts by inhibiting the hydrolysis of cyclic adenosine monophosphate, thereby increasing its intracellular concentration.
Binding Affinity: Studies have shown that the binding interactions involve hydrogen bonding and hydrophobic interactions within the active site of the enzyme .
Parameters
IC50 Values: Experimental data indicates an IC50 value in the low nanomolar range, demonstrating potent inhibitory activity against phosphodiesterase type 4B .
Mechanism of Action
The mechanism of action for 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves several biochemical pathways.
Detailed Mechanism
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase type 4, the compound prevents the breakdown of cyclic adenosine monophosphate, leading to increased levels of this second messenger within cells.
Anti-inflammatory Effects: Elevated cyclic adenosine monophosphate levels result in decreased release of pro-inflammatory cytokines, contributing to reduced inflammation in respiratory tissues .
Relevant Data
Binding Studies: Molecular docking studies have confirmed strong interactions between the compound and key residues within the active site of phosphodiesterase type 4B, supporting its mechanism of action .
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is essential for evaluating its stability and reactivity.
Applications
The primary application of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast lies in pharmacology.
Therapeutic Uses
Respiratory Diseases: It is primarily used for treating chronic obstructive pulmonary disease and asthma due to its anti-inflammatory properties.
Research Applications: Additionally, it serves as a lead compound for developing new analogues with improved selectivity and potency against different isoforms of phosphodiesterase .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.